
3-(Benzyloxy)-4-chloro-2-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-4-chloro-2-fluorophenol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a phenol derivative that has a chloro and fluorine atom attached to its aromatic ring. This compound has been found to exhibit several interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
作用机制
The mechanism of action of 3-(Benzyloxy)-4-chloro-2-fluorophenol involves its ability to bind to specific sites on the target enzyme, thereby inhibiting its activity. The binding of the compound to the enzyme can occur through various interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Once bound, the compound can prevent the enzyme from carrying out its normal function, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzyloxy)-4-chloro-2-fluorophenol are dependent on the specific enzyme that is inhibited. For example, inhibition of CK2 has been shown to lead to decreased cell growth and proliferation, while inhibition of PDE4 has been shown to lead to increased levels of cyclic AMP (cAMP) and downstream effects on cellular signaling pathways. The physiological effects of this compound are still being studied, but its potential therapeutic applications in cancer treatment and other diseases are promising.
实验室实验的优点和局限性
One advantage of using 3-(Benzyloxy)-4-chloro-2-fluorophenol in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the downstream effects of inhibiting a specific enzyme on cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that the compound is being used at safe and effective concentrations.
未来方向
There are several future directions for research on 3-(Benzyloxy)-4-chloro-2-fluorophenol. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the efficacy of this compound in inhibiting CK2 and other enzymes involved in cancer cell growth and proliferation. Additionally, studies on the physiological effects of this compound are needed to determine its potential as a therapeutic agent in other diseases. Finally, further optimization of the synthesis method of this compound is needed to increase yield and purity, which will facilitate its use in future research.
合成方法
The synthesis of 3-(Benzyloxy)-4-chloro-2-fluorophenol involves a multi-step process that starts with the reaction of 4-chloro-2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-benzyloxy-2-chloro-5-fluorophenol, which is then further reacted with sodium hydride and benzyl chloride to give the final product, 3-(Benzyloxy)-4-chloro-2-fluorophenol. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
3-(Benzyloxy)-4-chloro-2-fluorophenol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as an inhibitor of certain enzymes. For example, it has been found to be a potent inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer treatment. Additionally, 3-(Benzyloxy)-4-chloro-2-fluorophenol has been found to inhibit other enzymes such as phosphodiesterase 4 (PDE4) and phosphatidylinositol 3-kinase (PI3K), which are involved in various cellular processes.
属性
IUPAC Name |
4-chloro-2-fluoro-3-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c14-10-6-7-11(16)12(15)13(10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKWDZRHUAJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2854374.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)

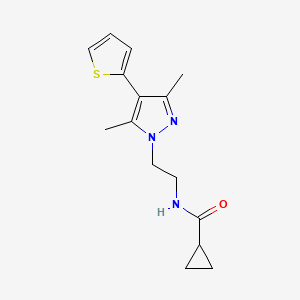
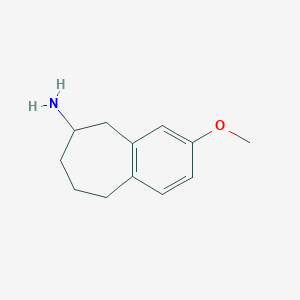

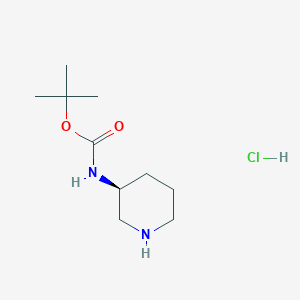
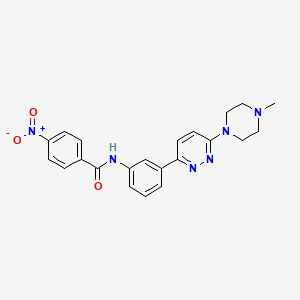


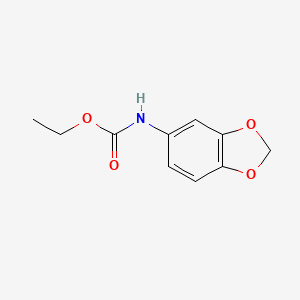

![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)
